Tert-butyl 2-bromo-3-methylphenylcarbamate
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Overview
Description
Tert-butyl 2-bromo-3-methylphenylcarbamate is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a tert-butyl group, a bromine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-3-methylphenylcarbamate typically involves the reaction of 2-bromo-3-methylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-3-methylphenylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
Tert-butyl 2-bromo-3-methylphenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-3-methylphenylcarbamate involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbamate group can undergo hydrolysis to release carbon dioxide and form an amine, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-bromo-4-methylphenylcarbamate
- Tert-butyl 3-bromo-2-methylphenylcarbamate
- Tert-butyl 2-bromo-3-ethylphenylcarbamate
Uniqueness
Tert-butyl 2-bromo-3-methylphenylcarbamate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural arrangement can lead to different reaction pathways and products compared to its isomers and analogs.
Properties
CAS No. |
936829-27-5 |
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Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-3-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
FGOFQNKFJKEIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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